molecular formula C7H5N3O B3222143 2-Amino-5-formylnicotinonitrile CAS No. 1211525-18-6

2-Amino-5-formylnicotinonitrile

Cat. No.: B3222143
CAS No.: 1211525-18-6
M. Wt: 147.13 g/mol
InChI Key: UOCFOSXPTAPBTM-UHFFFAOYSA-N
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Description

2-Amino-5-formylnicotinonitrile (CAS: 1211525-18-6) is a pyridine derivative featuring a nitrile group at position 3, an amino group at position 2, and a formyl group at position 5 (Figure 1). The formyl group at the 5-position enables participation in condensation or nucleophilic addition reactions, making it valuable for constructing heterocyclic scaffolds or drug candidates .

Properties

IUPAC Name

2-amino-5-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-2-6-1-5(4-11)3-10-7(6)9/h1,3-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCFOSXPTAPBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylnicotinonitrile typically involves multi-step reactions. One common method includes the reaction of 2-aminonicotinonitrile with formic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-formylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-formylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-formylnicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular formulas, and applications of 2-Amino-5-formylnicotinonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound 2-NH₂, 5-CHO, 3-CN C₇H₅N₃O* ~147* Pharmaceutical intermediates
2-Amino-6-methylnicotinonitrile 2-NH₂, 6-CH₃, 3-CN C₇H₇N₃ 133.15 Undisclosed (likely drug synthesis)
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 3-CN C₆H₄N₄O₂ 164.12 Research and development
2-Amino-5-bromo-4-methoxynicotinonitrile 2-NH₂, 5-Br, 4-OCH₃, 3-CN C₇H₆BrN₃O 228.05 Pharmaceuticals, skincare
Methyl 2-amino-5-(trifluoromethyl)nicotinate 2-NH₂, 5-CF₃, 3-COOCH₃ C₈H₆F₃N₂O₂ 206.12 Undisclosed (bioactivity screening)

Reactivity and Functional Group Implications

  • Formyl Group (CHO): Enhances electrophilicity at position 5, enabling reactions like Schiff base formation or Knoevenagel condensations. This distinguishes this compound from analogs with non-aldehyde substituents .
  • Nitro Group (NO₂): In 6-Amino-5-nitropicolinonitrile, the electron-withdrawing nitro group may reduce aromatic ring reactivity but increase stability, favoring applications in high-energy materials or dyes .
  • Bromo and Methoxy Groups: The bromine atom in 2-Amino-5-bromo-4-methoxynicotinonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic effects for targeted bioactivity .
  • Trifluoromethyl (CF₃): In methyl 2-amino-5-(trifluoromethyl)nicotinate, the CF₃ group improves metabolic stability and lipophilicity, critical for drug candidates targeting membrane-bound enzymes .

Biological Activity

2-Amino-5-formylnicotinonitrile (CAS No. 1211525-18-6) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features both an amino and a formyl group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can act as a hydrogen bond donor, while the formyl group may participate in electrophilic reactions, influencing the compound's reactivity and binding affinity to biological targets.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation, potentially through apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for microbial growth inhibition.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
0100100
107580
205055
502530

Enzyme Inhibition

A recent study evaluated the inhibitory effect of this compound on certain enzymes involved in metabolic pathways. The compound was found to inhibit the activity of xanthine oxidase, which is relevant for gout treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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